N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide is a complex organic compound characterized by the presence of a thiazolidine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide typically involves the formation of the thiazolidine ring followed by the introduction of the fluorobenzene and sulfonamide groups. Common synthetic routes include:
Formation of Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiol and a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of Fluorobenzene Moiety: The fluorobenzene group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
- (2E)-3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene moiety, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable target for research in various scientific fields.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-3-1-4-15(11-12)24(21,22)17-13-5-7-14(8-6-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJBGGYWVXICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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